molecular formula C10H17NO2 B1634882 Ethyl 2-(azepan-2-ylidene)acetate

Ethyl 2-(azepan-2-ylidene)acetate

Cat. No.: B1634882
M. Wt: 183.25 g/mol
InChI Key: BRZCSNCXDNQBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(azepan-2-ylidene)acetate is a cyclic enamine ester featuring a seven-membered azepane ring fused with an ylidene (CH=) group at the 2-position of the azepane, esterified with an ethyl group. This compound is part of a broader class of ylidene-containing esters that serve as versatile intermediates in organic synthesis. Its structure combines the conformational flexibility of a seven-membered ring with the electrophilic character of the ylidene moiety, making it useful in cycloaddition reactions and as a precursor for heterocyclic frameworks .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3

InChI Key

BRZCSNCXDNQBNN-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C1CCCCCN1

Canonical SMILES

CCOC(=O)C=C1CCCCCN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis categorizes Ethyl 2-(azepan-2-ylidene)acetate alongside analogous compounds based on key structural features, reactivity, and applications.

Cyclic Enamine Esters with Varying Ring Sizes
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Features Applications/Reactivity Reference
This compound C₉H₁₅NO₂ 185.22 7-membered Azepane ring, ylidene group Intermediate in heterocyclic synthesis
Ethyl (E)-2-(1-benzylpyrrolidin-2-ylidene)acetate C₁₅H₁₉NO₂ 245.32 5-membered Pyrrolidine ring, benzyl substituent Antibiotic/antiviral scaffolds
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ 187.24 6-membered Piperidine ring, non-ylidene structure Bioactive molecule synthesis

Key Insights :

  • Ring Size Effects : Smaller rings (e.g., pyrrolidine in ) exhibit higher ring strain, enhancing reactivity in nucleophilic additions. The seven-membered azepane ring in the target compound offers reduced strain, favoring stability in prolonged reactions.
Ylidene-Containing Esters with Heterocyclic Cores
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Applications/Reactivity Reference
This compound C₉H₁₅NO₂ 185.22 Azepane Flexible ring, moderate electrophilicity General heterocycle synthesis
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate C₁₃H₁₃NO₃ 231.25 Indole Aromatic core, oxo group Organocatalyzed asymmetric cycloadditions
Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate C₁₄H₁₂N₂O₃ 256.26 Indole + cyano group Enhanced electrophilicity Photocatalyzed [2+2] cycloadditions

Key Insights :

  • Electrophilicity: The cyano group in increases electron withdrawal, accelerating conjugate additions compared to the azepane derivative.
  • Aromatic vs. Aliphatic Cores : Indole-based ylidene esters () participate in π-π stacking interactions, useful in crystal engineering, whereas aliphatic azepane derivatives are more suited for flexible ligand design.
Esters with Alpha-Keto or Hydrazinylidene Groups
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Applications/Reactivity Reference
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Alpha-keto ester Keto-enol tautomerism Precursor for phenylacetone synthesis
Ethyl (Z)-2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate C₁₂H₁₄ClN₂O₂ 268.70 Chloro + hydrazinylidene Crystallographically characterized Model for studying non-covalent interactions

Key Insights :

  • Tautomerism: Alpha-keto esters like exhibit keto-enol equilibria, enabling diverse reactivity (e.g., enolate formation), absent in ylidene esters.
  • Crystallographic Utility : Hydrazinylidene derivatives () are frequently analyzed via SHELX/WinGX software () due to their stable crystalline phases.

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